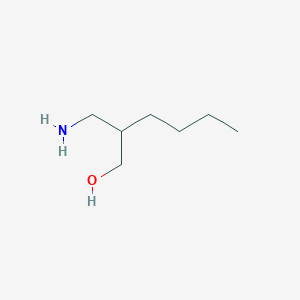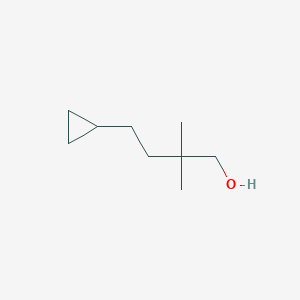
1-(2-Bromo-4-chlorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-bromo-4-chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-bromo-4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-bromo-4-chlorophenyl)prop-2-en-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-bromo-4-chlorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-bromo-4-chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-4-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-bromo-4-chlorophenyl)ethanone
- 1-(2-bromo-4-(trifluoromethyl)phenyl)ethanone
- 1-(2-bromo-6-fluorophenyl)ethanone
Uniqueness
1-(2-bromo-4-chlorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination can lead to distinct chemical reactivity and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H6BrClO |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
1-(2-bromo-4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h2-5H,1H2 |
Clave InChI |
DHMJQERPSMPVQO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=C(C=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)




![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
